
3-Fluoro-4-methylpentane-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methylpentane-1,4-diol is an organic compound with the molecular formula C6H13FO2 It is a diol, meaning it contains two hydroxyl (-OH) groups, and it also has a fluorine atom attached to the carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methylpentane-1,4-diol can be achieved through several methods. One common approach involves the fluorination of 4-methylpentane-1,4-diol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, and the fluorine atom is introduced at the desired position on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-methylpentane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols with different configurations.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 3-fluoro-4-methylpentanal or 3-fluoro-4-methylpentanone.
Reduction: Formation of 3-fluoro-4-methylpentane or 3-fluoro-4-methylpentanol.
Substitution: Formation of 3-azido-4-methylpentane-1,4-diol or 3-mercapto-4-methylpentane-1,4-diol.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methylpentane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which 3-Fluoro-4-methylpentane-1,4-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-4-methylpentane-1,4-diol can be compared with other similar compounds, such as:
4-Methylpentane-1,4-diol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-Chloro-4-methylpentane-1,4-diol:
3-Bromo-4-methylpentane-1,4-diol: Contains a bromine atom, which also affects its chemical behavior and uses.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the compound’s stability, reactivity, and biological activity.
Eigenschaften
Molekularformel |
C6H13FO2 |
|---|---|
Molekulargewicht |
136.16 g/mol |
IUPAC-Name |
3-fluoro-4-methylpentane-1,4-diol |
InChI |
InChI=1S/C6H13FO2/c1-6(2,9)5(7)3-4-8/h5,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
QLUGPYWTSBBCMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CCO)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


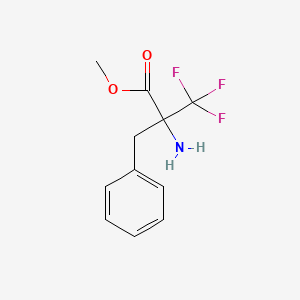
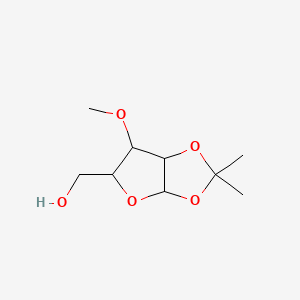

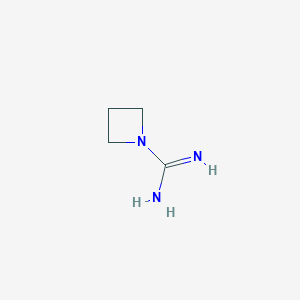
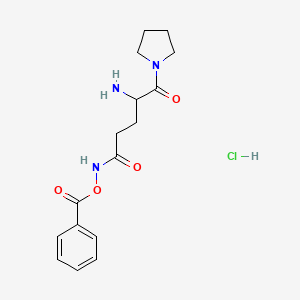
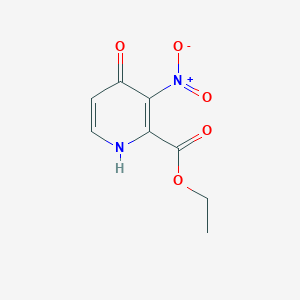
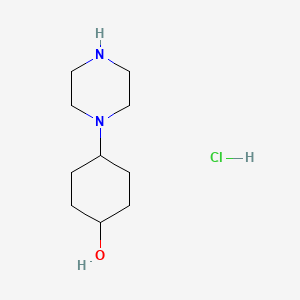
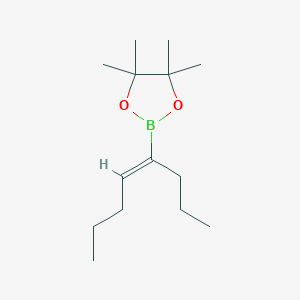
![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)
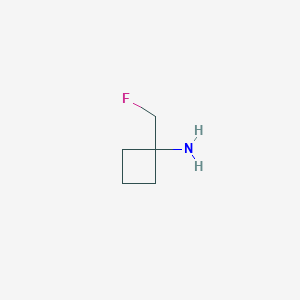
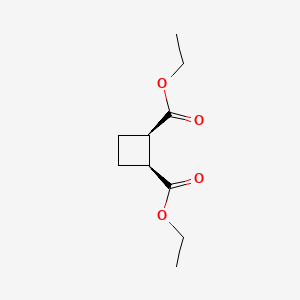

![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

